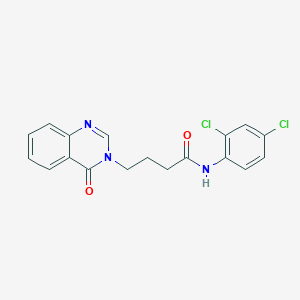![molecular formula C13H18N2OS B7535880 N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide, also known as TMAP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical drug. TMAP is a thiomorpholine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to act on various pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response, and the PI3K/Akt pathway, which is involved in cell growth and survival. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal studies. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
实验室实验的优点和局限性
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its stability and ease of synthesis. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for drug development. However, N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide research, including further studies on its mechanism of action, safety, and efficacy. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease should also be further investigated. Additionally, N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's anti-tumor properties make it a promising candidate for cancer treatment, and more research is needed to determine its potential in this area.
Conclusion:
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide is a thiomorpholine derivative that has gained significant attention in scientific research due to its potential use as a pharmaceutical drug. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its stability and ease of synthesis. There are several future directions for N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide research, including further studies on its mechanism of action, safety, and efficacy, and its potential use in treating neurodegenerative diseases and cancer.
合成方法
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide can be synthesized through various methods, including the reaction of 2-bromoacetophenone with thiomorpholine and sodium hydride, or through the reaction of 2-chloroacetophenone with thiomorpholine and potassium carbonate. The synthesis of N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide requires careful handling and purification to ensure the compound's purity.
科学研究应用
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been extensively studied for its potential use as a pharmaceutical drug due to its various biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11(16)14-13-5-3-2-4-12(13)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAJDMDLNXYJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-difluorobenzamide](/img/structure/B7535808.png)
![5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7535816.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B7535847.png)
![1-[5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7535852.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)

![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)
![2-acetamido-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535888.png)
![N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535896.png)